molecular formula C9H8S B106505 3-Methylbenzo[b]thiophene CAS No. 1455-18-1

3-Methylbenzo[b]thiophene

Cat. No.: B106505
CAS No.: 1455-18-1
M. Wt: 148.23 g/mol
InChI Key: SEBRPHZZSLCDRQ-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene is an organic compound with the molecular formula C9H8S. It is a derivative of benzothiophene, where a methyl group is attached to the third carbon of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzo[b]thiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylphenylthiol with acetylene in the presence of a catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient cyclization and yield. The choice of catalyst and solvent can significantly impact the reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylbenzo[b]thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 3-Methylbenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other methyl-substituted benzothiophenes .

Properties

IUPAC Name

3-methyl-1-benzothiophene
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InChI

InChI=1S/C9H8S/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
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InChI Key

SEBRPHZZSLCDRQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CSC2=CC=CC=C12
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Molecular Formula

C9H8S
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DSSTOX Substance ID

DTXSID8074526
Record name 3-Methylbenzo[b]thiophene
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Molecular Weight

148.23 g/mol
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Physical Description

Colorless liquid with a stench; [Sigma-Aldrich MSDS]
Record name 3-Methylbenzo(b)thiophene
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CAS No.

1455-18-1
Record name 3-Methylbenzothiophene
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Record name 3-Methylthianaphthene
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Record name 3-Methylbenzo[b]thiophene
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Record name 3-methylbenzo[b]thiophene
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Synthesis routes and methods

Procedure details

from benzo[b]thiophene either by chloromethylation (R. Neidlen and E.P. Mrugowski: Arch. Pharm. [Weinheim, Ger.,] 308(7), 513-9, 1975): ##STR8## or by methylation and final bromination (D.A. Shirley and M.D. Cameron: JACS, 74, 664, 1952; U.S. Pat. No. 4,282,227): ##STR9## b) from 2- chloro-3-methylbenzo[b]thiophene by bromination (European Pat. No. 54,233): ##STR10## and 2- chloro-3-methylbenzo[b]thiophene is in turn obtained by chlorination of 3- methylbenzo[b]thiophene (V.I. Dronov et al, CA, 79, 115388f): ##STR11## c) from the corresponding thiophenol by total synthesis, for example, 2- chloro-2-propenyl-phenylthioether is formed by treating 2,3- dichloropropene, transposition in N,N-diethylaniline and cyclization with concentrated hydrochloric acid (W.K. Anderson and E.J. LaVoie, J. Chem. Soc., Chem. Commun., (5), 174, 1974; W.K. Anderson et al, J. Chem. Soc., Perkin Trans. 1, (1), 1-4, 1975): ##STR12## or by an alternative process also from the corresponding thiophenol by total synthesis, for example by forming respective 2- phenylthiopropionaldehyde acetal by treatment with 2-bromopropionaldehyde in sodium ethoxide and cyclization with an admixture of polyphosphoric acid and phosphorous pentoxide (Yasuo Matsuki and Fusaji Shoji, Nippon Kagaku Zasshi, 86,(10), 1067-72. 1965): ##STR13## d) in a similar manner the 3-position compounds are also obtained from the corresponding thiophenol by total synthesis and forming respective phenylthioacetone by treatment with chloroacetone and cyclization with polyphosphoric acid (N.B. Chapman, et al, J. Chem. Soc. C., (5), pp. 512-22, 1968; N.B. Chapman, et al, ibid, (5), 2747-51, 1968): ##STR14##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-methylbenzo[b]thiophene?

A: this compound has the molecular formula C9H8S and a molecular weight of 148.2 g/mol. Its structure comprises a benzene ring fused to a thiophene ring with a methyl substituent at the 3-position of the thiophene ring. Spectroscopic data, including ¹H NMR and X-ray crystallography, have been utilized to elucidate the structure of this compound and its derivatives. [, ] ([7] https://www.semanticscholar.org/paper/aedea72481981386f57b804df28c19c95677bec1, [] https://www.semanticscholar.org/paper/5ddace14c76f7dae27a3fb03997ea84f612db8fc)

Q2: How does the structure of this compound derivatives impact their activity as serotonin receptor antagonists?

A: Research on a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-2-yl)propane derivatives, which incorporate the this compound moiety, revealed the importance of substituents on both the benzo[b]thiophene and the piperazine rings for their dual action at 5-HT1A serotonin receptors and the serotonin transporter. For example, compound II.2.a, featuring a 3,5-dimethylbenzo[b]thiophene and a 2-methoxyphenylpiperazine, exhibited promising affinity for both targets. [] ([3] https://www.semanticscholar.org/paper/2af7f2b7a847a7a73efe3b016927ca43a46e147c)

Q3: Can you provide an example of how this compound is used in the development of enzyme inhibitors?

A: Researchers have explored the use of this compound as a scaffold for developing inhibitors of Mycobacterium tuberculosis InhA, an enzyme essential for mycolic acid biosynthesis. The crystal structure of InhA in complex with NAD+ and a this compound-based sulfonamide derivative (N-(3-(aminomethyl)phenyl)-5-chloro-3-methylbenzo[b]thiophene-2-sulfonamide) provided valuable insights into the binding interactions. [] ([14] https://www.semanticscholar.org/paper/e3acc77b7df6e1508a3cc27b604dcc77b60126f9)

Q4: Are there any studies on the catalytic properties of this compound derivatives?

A: While not directly focusing on this compound itself, studies on related benzo[b]thiophene derivatives as ligands in rhenium complexes provide insights into potential catalytic applications. These complexes demonstrate reactivity towards H/D exchange, a crucial step in hydrodesulfurization processes, highlighting the potential of such compounds in catalysis. [] ([6] https://www.semanticscholar.org/paper/7dd93b9a5ece9e02b89c999f64d01dc9d9e4e132)

Q5: What are some synthetic routes to obtain this compound and its derivatives?

A: Several synthetic strategies have been employed to access this compound and its derivatives. One approach involves the use of readily available starting materials like this compound for the synthesis of thia-analogues of the natural product Calothrixin B. These syntheses often leverage transition metal-catalyzed reactions or electrophilic aromatic substitution reactions to introduce desired functional groups. [, ] ([8] https://www.semanticscholar.org/paper/bafcd46653650360215425972cf5fd477dcf7836, [] https://www.semanticscholar.org/paper/41f02b63c3a038196752cc3c06af79a7c5381f60)

Q6: Have any abnormal reactions or rearrangements been observed with this compound derivatives?

A: Interestingly, researchers have reported an unexpected allylic displacement reaction when 2-halo-3-methylbenzo[b]thiophene 1,1-dioxides reacted with piperidine, showcasing the potential for unconventional reactivity in this class of compounds. [] ([13] https://www.semanticscholar.org/paper/a565b1b334a64d1895419d7f57d462b098fcab7d)

Q7: How do halogens affect the properties of this compound?

A: The introduction of halogens into the this compound scaffold has been investigated, with studies demonstrating the use of 1H NMR spectroscopy and nuclear Overhauser effect (NOE) experiments to determine the position of the halogen substituent. This halogenation allows for further derivatization and can significantly influence the reactivity and biological activity of the resulting compounds. [] ([12] https://www.semanticscholar.org/paper/5ddace14c76f7dae27a3fb03997ea84f612db8fc)

Q8: Has this compound been utilized in the development of melatonin analogs?

A: Researchers have synthesized 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, which incorporate the this compound core, as potential melatonin analogs. These compounds exhibited weak antiovulatory activity, highlighting the potential of this scaffold for developing therapeutics targeting melatonin receptors. [] ([7] https://www.semanticscholar.org/paper/a121fc28570712e54851e7f29f9efb9087fedb08)

Q9: Are there any notable applications of this compound derivatives in medicinal chemistry?

A: this compound derivatives have shown promise in medicinal chemistry, particularly in the development of selective thromboxane synthetase inhibitors. For instance, 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid demonstrated potent inhibitory activity against thromboxane A2 synthetase, both in vitro and in vivo, suggesting its potential as a therapeutic agent. [] ([2] https://www.semanticscholar.org/paper/029983e4b2a974f6fdd11cbd027f2056529f826a)

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